molecular formula C12H14Br2CuN2 B12884853 Dibromobis(2-methylpyridine)copper

Dibromobis(2-methylpyridine)copper

Cat. No.: B12884853
M. Wt: 409.61 g/mol
InChI Key: NDCNRZXNSVGTTK-UHFFFAOYSA-L
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Description

Dibromobis(2-methylpyridine)copper, with the chemical formula [CuBr₂(2-MePy)₂] (where 2-MePy = 2-methylpyridine), is a copper(II) coordination complex. It is synthesized by reacting copper(II) bromide with 2-methylpyridine in a stoichiometric ratio, typically under reflux conditions in polar solvents like ethanol or acetonitrile . The crystal structure, determined by X-ray diffraction, reveals a distorted octahedral geometry around the copper center, with two bromides in axial positions and two 2-methylpyridine ligands occupying equatorial sites . The Cu–N bond lengths range from 2.00–2.05 Å, while Cu–Br bonds are approximately 2.40–2.45 Å . Magnetic studies indicate paramagnetic behavior due to the d⁹ configuration of Cu(II), with weak antiferromagnetic coupling observed in dimeric forms .

Properties

Molecular Formula

C12H14Br2CuN2

Molecular Weight

409.61 g/mol

IUPAC Name

dibromocopper;2-methylpyridine

InChI

InChI=1S/2C6H7N.2BrH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2

InChI Key

NDCNRZXNSVGTTK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=N1.CC1=CC=CC=N1.[Cu](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobis(2-methylpyridine)copper can be synthesized through the reaction of copper(II) bromide with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) bromide and 2-methylpyridine in a solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dibromobis(2-methylpyridine)copper can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dibromobis(2-methylpyridine)copper is used as a precursor in the synthesis of other copper complexes. It is also employed in studies of coordination chemistry and catalysis .

Biology and Medicine:

Industry: In industry, this compound can be used in the development of new materials, such as conductive polymers and catalysts for various chemical reactions .

Mechanism of Action

The mechanism of action of dibromobis(2-methylpyridine)copper involves its ability to coordinate with other molecules through its copper center. The copper ion can interact with various substrates, facilitating reactions such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Magnetic Comparisons

Table 1: Structural and Magnetic Properties of Selected Copper(II) Complexes
Compound Geometry Cu–X Bond Length (Å) Magnetic Moment (μeff, BM) Magnetic Behavior Source
[CuBr₂(2-MePy)₂] Distorted octahedral Cu–Br: 2.40–2.45 1.75–1.85 Paramagnetic, weak AFM
[CuCl₂(2,3-diMePy)₂] Square planar Cu–Cl: 2.25–2.30 1.80–1.90 Paramagnetic
[CdBr₂(L-proline)₂] Tetrahedral Cd–Br: 2.60–2.65 0 Diamagnetic
[ZnBr₂(L-proline)₂] Tetrahedral Zn–Br: 2.35–2.40 0 Diamagnetic

Key Observations :

  • Ligand Effects : Replacing 2-methylpyridine with bulkier ligands (e.g., 2,3-dimethylpyridine) alters geometry. For example, [CuCl₂(2,3-diMePy)₂] adopts a square planar structure due to steric hindrance, contrasting with the octahedral geometry of [CuBr₂(2-MePy)₂] .
  • Halide Influence : Bromide ligands in [CuBr₂(2-MePy)₂] result in longer Cu–X bonds compared to chloride analogs, affecting ligand field strength and electronic properties .
  • Metal Center Differences : Cadmium and zinc analogs ([CdBr₂(L-proline)₂], [ZnBr₂(L-proline)₂]) exhibit diamagnetic behavior due to their d¹⁰ configurations, unlike the paramagnetic Cu(II) complex .

Reactivity and Functional Comparisons

Key Observations :

  • Biological Activity : Substitution of fluorobenzyl groups with 2-methylpyridine in Cu(II) complexes (e.g., 4g, 4h, 4i) reduces MAO-B inhibition from 60–80% to <20%, attributed to the higher polarity of 2-methylpyridine, which limits membrane permeability .
  • Catalytic Performance : While [CuBr₂(2-MePy)₂] shows moderate activity in oxidation reactions, fluorobenzyl-containing analogs exhibit superior performance due to stronger substrate binding via π-π interactions .

Spectroscopic and Electronic Properties

  • Electronic Spectra : [CuBr₂(2-MePy)₂] displays a d-d transition band near 650 nm (ε ≈ 100 M⁻¹cm⁻¹), characteristic of octahedral Cu(II) complexes. In contrast, square planar [CuCl₂(2,3-diMePy)₂] shows a blue-shifted band at 580 nm due to stronger ligand field effects .
  • EPR Data : The g-values for [CuBr₂(2-MePy)₂] (g∥ = 2.25, g⟂ = 2.05) align with axial symmetry, whereas dimeric forms show zero-field splitting parameters indicative of weak exchange interactions .

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